(2Z,3E,5Z)-2,5-Dibenzylidenehex-3-enedinitrile
Overview
Description
(2Z,3E,5Z)-2,5-Dibenzylidenehex-3-enedinitrile is an organic compound with the molecular formula C20H14N2 and a molecular weight of 282.34 g/mol It is known for its unique structure, which includes two benzylidene groups attached to a hex-3-enedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,3E,5Z)-2,5-Dibenzylidenehex-3-enedinitrile typically involves the reaction of benzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by a series of isomerization steps to yield the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z,3E,5Z)-2,5-Dibenzylidenehex-3-enedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The benzylidene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzylidene derivatives.
Scientific Research Applications
(2Z,3E,5Z)-2,5-Dibenzylidenehex-3-enedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of (2Z,3E,5Z)-2,5-Dibenzylidenehex-3-enedinitrile involves its interaction with various molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2Z,3E,5E)-2,5-Dibenzylidenehex-3-enedinitrile: A structural isomer with different geometric configuration.
(2E,3E,5Z)-2,5-Dibenzylidenehex-3-enedinitrile: Another isomer with distinct geometric arrangement.
(2Z,3Z,5Z)-2,5-Dibenzylidenehex-3-enedinitrile: A compound with all double bonds in the Z configuration.
Uniqueness
(2Z,3E,5Z)-2,5-Dibenzylidenehex-3-enedinitrile is unique due to its specific geometric configuration, which can influence its chemical reactivity and biological activity. The presence of both Z and E configurations in the molecule can lead to different interactions with biological targets and distinct physical properties compared to its isomers.
Properties
IUPAC Name |
4-[[[5-[(2,6-difluorophenyl)methyl]-4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]amino]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O3S/c25-18-5-3-6-19(26)17(18)12-21-22(16-4-1-2-7-20(16)29)28-24(32-21)27-13-14-8-10-15(11-9-14)23(30)31/h1-11,29H,12-13H2,(H,27,28)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQQRZGNOYUJMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC(=N2)NCC3=CC=C(C=C3)C(=O)O)CC4=C(C=CC=C4F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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